

Application Notes and Protocols for Wnk1-IN-1 In Vivo Administration

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Compound of Interest		
Compound Name:	Wnk1-IN-1	
Cat. No.:	B10855055	Get Quote

For researchers, scientists, and drug development professionals.

Disclaimer

The following application notes and protocols are compiled from publicly available data and manufacturer's recommendations. Crucially, no peer-reviewed scientific literature has been identified that details the specific in vivo dosage and administration of **Wnk1-IN-1** in animal models. The information provided herein is intended for guidance and informational purposes only. Researchers must conduct their own dose-finding and toxicology studies to determine a safe and effective dosage for their specific animal model and experimental design.

Introduction to Wnk1-IN-1

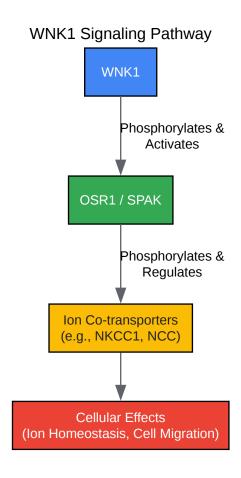
Wnk1-IN-1 is a selective inhibitor of With-No-Lysine (WNK) kinase 1 (WNK1).[1] WNK1 is a serine/threonine kinase that plays a crucial role in regulating ion transport and is implicated in blood pressure regulation and cancer progression.[1][2][3] Inhibition of WNK1 is a therapeutic strategy being explored for hypertension and various cancers.[2][3] **Wnk1-IN-1** has an IC50 value of 1.6 μ M for WNK1 and has been shown to inhibit the phosphorylation of the downstream target OSR1 with an IC50 of 4.3 μ M in MDA-MB-231 breast cancer cells.[1]

WNK1 Signaling Pathway

The WNK1 signaling pathway is a key regulator of ion homeostasis. WNK1 phosphorylates and activates the downstream kinases OSR1 (Oxidative Stress Responsive 1) and SPAK



(STE20/SPS1-related proline-alanine-rich kinase). These kinases, in turn, phosphorylate and regulate the activity of various ion co-transporters, thereby controlling cellular ion flux and volume. Dysregulation of this pathway is associated with hypertension and has been implicated in promoting cancer cell migration and invasion.[4][5]



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Caption: Simplified WNK1 signaling cascade.

In Vivo Administration of WNK Inhibitors: Data from Related Compounds

While specific in vivo data for **Wnk1-IN-1** is not available, studies on other WNK inhibitors, such as WNK463, provide some insight into potential dosing and administration strategies.

It is critical to note that these are different compounds, and their pharmacokinetic and pharmacodynamic properties may vary significantly from those of **Wnk1-IN-1**.



Compoun d	Animal Model	Applicati on	Dosage	Administr ation Route	Duration	Referenc e
WNK463	Mouse (xenograft)	Breast Cancer	1 - 1.5 mg/kg	Not specified	4 weeks	[6]
WNK-IN-11	Rodent	Hypertensi on	1 - 10 mg/kg (oral)	Oral gavage	Not specified	[7]

Note: The study using WNK-IN-11 in rodents reported adverse effects such as ataxia and breathing difficulties at higher doses.[7] A study with WNK463 in a breast cancer model noted that at the lower doses of 1-1.5 mg/kg, no obvious adverse effects were observed over a 4-week period.[4]

Recommended Formulation Protocols for Wnk1-IN-1 (from commercial suppliers)

The following are suggested vehicle formulations for the in vivo administration of **Wnk1-IN-1**, as provided by commercial suppliers. Researchers should perform their own solubility and stability tests. The working solution should be prepared fresh daily.[1]

Protocol 1: DMSO, PEG300, Tween-80, Saline Formulation

This formulation is commonly used for compounds with poor water solubility.

- Components:
 - 10% DMSO
 - 40% PEG300
 - 5% Tween-80
 - 45% Saline



- Achievable Concentration: Approximately 2.5 mg/mL[1]
- Procedure:
 - Prepare a stock solution of Wnk1-IN-1 in DMSO (e.g., 25 mg/mL).
 - \circ To prepare 1 mL of the final formulation, add 100 μ L of the DMSO stock solution to 400 μ L of PEG300. Mix until the solution is clear.
 - Add 50 μL of Tween-80 and mix thoroughly.
 - Add 450 μL of saline to reach the final volume of 1 mL. Mix until a clear solution is obtained. Sonication may be used to aid dissolution.

Protocol 2: DMSO, Corn Oil Formulation

This formulation is suitable for subcutaneous or intraperitoneal administration.

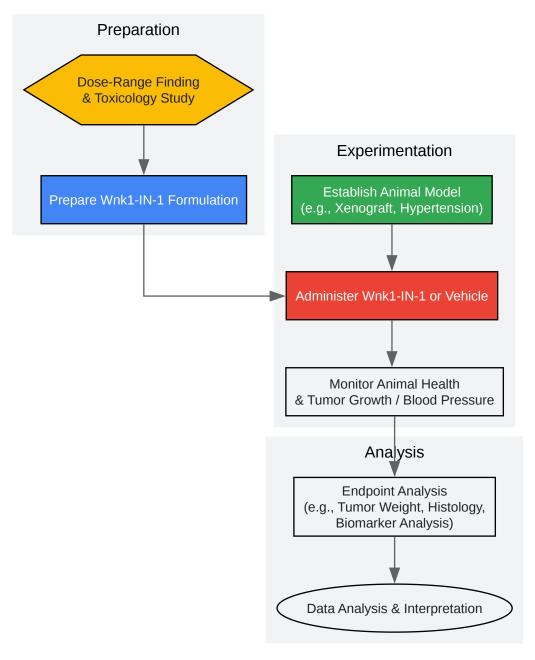
- Components:
 - 10% DMSO
 - 90% Corn Oil
- Achievable Concentration: Approximately 2.5 mg/mL[8]
- Procedure:
 - Prepare a stock solution of Wnk1-IN-1 in DMSO (e.g., 25 mg/mL).
 - $\circ~$ To prepare 1 mL of the final formulation, add 100 μL of the DMSO stock solution to 900 μL of corn oil.
 - Mix thoroughly until a clear solution is obtained. Sonication may be necessary.

Experimental Workflow for In Vivo Studies

The following diagram outlines a general workflow for conducting in vivo studies with **Wnk1-IN-**1.



General In Vivo Experimental Workflow for Wnk1-IN-1



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